2-Methoxy-5-piperazin-1-yl-phenol
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Methoxy-5-piperazin-1-yl-phenol involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. These processes have been explored to synthesize compounds like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride with yields over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Crystal structure studies of related compounds, incorporating piperazine derivatives, reveal the molecules' crystalline forms and molecular arrangements. For instance, novel piperazine derivatives have been synthesized, their structures confirmed by X-ray diffraction, showing intermolecular hydrogen bonds contributing to crystal packing (K. Kumara et al., 2017).
Chemical Reactions and Properties
Compounds structurally related to 2-Methoxy-5-piperazin-1-yl-phenol exhibit a range of chemical reactions, influenced by their functional groups and molecular structure. For example, the Schiff base metal complexes with similar structural motifs have been synthesized, showcasing how the ligand coordinates with metal ions (V. Geethalaksmi & C. Theivarasu, 2016).
Physical Properties Analysis
The physical properties, including crystal structure and thermal behavior, are pivotal in understanding the compound's stability and reactivity. The synthesis and structural characterization of derivatives offer insights into the compounds' monoclinic crystal system and stability under thermal conditions (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, solubility, and potential as ligands for metal complex formation, define the utility and applications of these compounds. Research on Schiff base ligands derived from similar molecules highlights their coordination chemistry and potential applications (V. Geethalaksmi & C. Theivarasu, 2016).
Scientific Research Applications
Diagnostic Agent Development
The compound is a fragment used in the design of 5HT1A receptor imaging agents. A study by Erfani et al. (2013) involved labeling a DWAY analogue with a 99mTc-nitrido core to develop potential imaging agents for the 5HT1A receptor. The radiotracer exhibited moderate brain uptake and good retention, suggesting its utility in the development of radiotracers with specific binding to the 5-HT1A receptor (Erfani, Hassanzadeh, Ebrahimi, & Shafiei, 2013).
Antioxidant Activity
KAD22, a compound incorporating 2-(piperazin-1-yl)phenol, was designed as a potential dopamine D2 receptor agonist with antioxidant activity for possible treatment of Parkinson’s disease. Despite showing no affinity to the dopamine D2 receptor, KAD22 demonstrated potent antioxidant activity, underscoring the chemical's relevance in therapeutic research for neurodegenerative diseases (Kaczor et al., 2021).
Antitumor and Anticancer Activity
Research into novel bis-indole derivatives, involving two indole systems separated by a heterocycle such as pyridine or piperazine, has shown promising antitumor activity. These compounds have undergone preliminary screening by the National Cancer Institute, revealing significant activity against human cell lines. The study suggests that these compounds, by virtue of their structural features, could serve as potent anticancer agents, offering new avenues for cancer therapy development (Andreani et al., 2008).
Anticonvulsant Activity
Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity. These compounds, characterized by their elemental analyses and spectral studies, showed promising activity in maximal electroshock seizure (MES) models in rats, comparable to the standard drug phenytoin. Their efficacy, coupled with a lack of neurotoxic effects at administered doses, highlights their potential in anticonvulsant therapy research (Harish et al., 2013).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
2-methoxy-5-piperazin-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-3-2-9(8-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEITXSUTZNDIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595387 | |
Record name | 2-Methoxy-5-(piperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-piperazin-1-yl-phenol | |
CAS RN |
180698-25-3 | |
Record name | 2-Methoxy-5-(1-piperazinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180698-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(piperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-piperazin-1-yl-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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